molecular formula C15H21BO3 B6148926 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one CAS No. 2126952-65-4

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one

Cat. No.: B6148926
CAS No.: 2126952-65-4
M. Wt: 260.1
InChI Key:
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Description

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one typically involves the reaction of 3-bromopropiophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling process. The general reaction scheme is as follows:

3-Bromopropiophenone+Bis(pinacolato)diboronPd catalystThis compound\text{3-Bromopropiophenone} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{this compound} 3-Bromopropiophenone+Bis(pinacolato)diboronPd catalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of high-throughput screening for optimal reaction conditions and the employment of automated systems for precise control of reaction parameters are common practices.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: The boronic ester can be hydrolyzed to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acidic or Basic Conditions: For hydrolysis reactions.

Major Products

    Phenylboronic Acid: Formed through hydrolysis.

    Phenol: Formed through oxidation.

Scientific Research Applications

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of anticancer and antiviral agents.

    Industry: Used in the production of fine chemicals and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the propiophenone moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a ketone.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amine group instead of a ketone.

Uniqueness

1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one is unique due to the presence of both the boronic ester and the propiophenone moiety, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

2126952-65-4

Molecular Formula

C15H21BO3

Molecular Weight

260.1

Purity

95

Origin of Product

United States

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